(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol
Overview
Description
(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: is a versatile chemical compound with a unique structure that includes a piperidine ring, a dimethylisoxazole group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol typically involves multiple steps, starting with the preparation of the piperidine ring and the dimethylisoxazole group. One common synthetic route includes the reaction of piperidine with a suitable isoxazole derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.
Reduction: : Reducing any oxidized functional groups back to their original state.
Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often under acidic conditions.
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: can be compared to other similar compounds, such as:
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: : Similar structure but with a sulfonyl group instead of a methanol group.
4-(3-(3,5-Dimethylisoxazol-4-yl)propyl)piperidine: : Similar core structure but with a different alkyl chain length.
This compound .
Properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-4-11(6-14)8-15/h11,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXMZXCWPXYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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